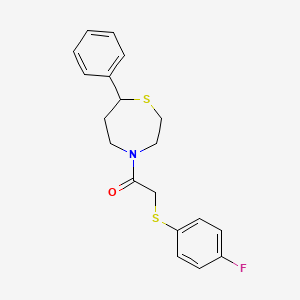

2-((4-Fluorophenyl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Description

2-((4-Fluorophenyl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted with a phenyl group at the 7-position. The ethanone moiety is functionalized with a 4-fluorophenylthio group, which contributes to its electronic and steric profile.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNOS2/c20-16-6-8-17(9-7-16)24-14-19(22)21-11-10-18(23-13-12-21)15-4-2-1-3-5-15/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMQUMHEWCJGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone (CAS: 1705762-14-6)

- Structural Differences: Thiazepane Substitution: The 7-position of the thiazepane ring is substituted with a 2-fluorophenyl group (vs. phenyl in the target compound). Ethanone Substituent: An o-tolyloxy (ortho-methylphenoxy) group replaces the 4-fluorophenylthio group in the target compound.

- The ether (C-O) linkage in this compound is more polar than the thioether (C-S) in the target, affecting solubility and membrane permeability .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structural Differences :

- Heterocyclic Core : A 1,2,4-triazole ring replaces the thiazepane, introducing a planar, aromatic system.

- Substituents : A sulfonyl (SO₂) group and a 2,4-difluorophenyl group are present, contrasting with the thioether and single fluorine in the target compound.

- Functional Implications :

Electronic and Physicochemical Properties

Table 1: Key Structural and Property Comparisons

*logP estimates based on group contributions (higher values indicate greater lipophilicity).

- Lipophilicity : The target compound’s thioether and phenyl groups enhance lipophilicity (higher logP) compared to the more polar sulfonyl and ether analogs. This property may improve blood-brain barrier penetration for CNS targets.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-((4-Fluorophenyl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step routes:

Thiazepane Ring Formation : Cyclization of precursors (e.g., aminothiols or haloalkylamines) under reflux conditions, often using polar aprotic solvents like DMF or THF .

Functionalization : Introduction of the 4-fluorophenylthio group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Ullmann reactions) .

Purification : Chromatography (silica gel or HPLC) or recrystallization from ethanol/water mixtures to isolate high-purity product .

- Critical Note : Optimizing reaction stoichiometry and catalyst selection (e.g., Pd catalysts for coupling) is essential to avoid by-products like disulfides or unreacted intermediates .

Q. How can the molecular structure of this compound be characterized to confirm its identity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm thiazepane ring conformation (e.g., boat vs. chair) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns unique to the fluorophenylthio group .

- X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry, particularly for the thiazepane ring .

- Data Contradiction Tip : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) may indicate dynamic conformational changes in solution .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity (e.g., MIC against S. aureus), anti-inflammatory effects (COX-2 inhibition), or receptor binding (e.g., GPCRs) using fluorescence polarization .

- Mechanistic Hypotheses : The fluorophenylthio group may enhance lipophilicity and membrane permeability, while the thiazepane ring could modulate target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during thiazepane ring formation reduce side reactions like oxidation .

- Catalyst Screening : Test Pd(PPh) vs. CuI for coupling efficiency in fluorophenylthio introduction .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and by-product formation .

- Data-Driven Optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, solvent, catalyst loading) .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Dynamic NMR Studies : Variable-temperature NMR detects conformational exchange in the thiazepane ring, explaining shifts inconsistent with static models .

- DFT Calculations : Compare computed F NMR chemical shifts with experimental data to validate electronic effects of substituents .

- Case Study : In structurally analogous compounds, boat-to-chair ring flipping caused signal splitting in H NMR, resolved via NOESY experiments .

Q. What strategies can elucidate the compound’s mechanism of action when initial target screens are inconclusive?

- Methodological Answer :

- Proteomics : Use affinity chromatography with immobilized compound to pull down binding partners from cell lysates .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) to correlate structural changes with activity trends .

- Molecular Dynamics (MD) : Simulate interactions with putative targets (e.g., kinase ATP-binding pockets) to identify key binding residues .

Q. How can stability issues (e.g., decomposition under acidic conditions) be mitigated during storage or biological assays?

- Methodological Answer :

- pH Profiling : Test stability in buffers (pH 2–9) to identify degradation triggers (e.g., thioether hydrolysis at low pH) .

- Lyophilization : Store as a lyophilized powder under inert gas (N) to prevent oxidation of the thioether group .

- Stabilizing Excipients : Add antioxidants (e.g., BHT) or cyclodextrins to formulations for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.